molecular formula C13H22F3NO3 B6967968 3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol

3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol

Cat. No.: B6967968
M. Wt: 297.31 g/mol
InChI Key: CCENWSOZKFLRMB-UHFFFAOYSA-N
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Description

3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[35]nonan-1-ol is a complex organic compound characterized by its unique spirocyclic structure and the presence of both ethoxy and trifluorohydroxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst.

    Addition of the Trifluorohydroxypropyl Group: The trifluorohydroxypropyl group can be added through a nucleophilic substitution reaction using a trifluoropropyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone or aldehyde groups can be reduced back to alcohols.

    Substitution: The ethoxy and trifluorohydroxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways. The trifluorohydroxypropyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the spirocyclic core provides structural rigidity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-one: This compound differs by having a ketone group instead of a hydroxyl group.

    3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-amine: This compound has an amine group instead of a hydroxyl group.

Uniqueness

The uniqueness of 3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol lies in its combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties. The presence of both ethoxy and trifluorohydroxypropyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F3NO3/c1-2-20-11-7-9(18)12(11)3-5-17(6-4-12)8-10(19)13(14,15)16/h9-11,18-19H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCENWSOZKFLRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)CC(C(F)(F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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